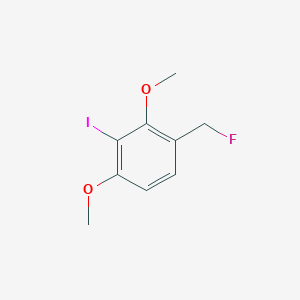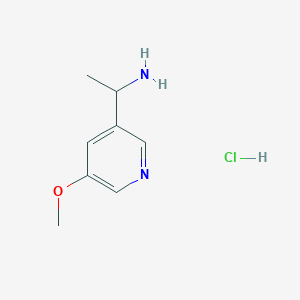
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H10ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-(difluoromethoxy)benzaldehyde with chloroacetone under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required standards for industrial applications .
Analyse Chemischer Reaktionen
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the disruption of cellular processes such as cell division or signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-Amino-3-(difluoromethoxy)phenyl)-1-chloropropan-2-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-(4-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one:
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one: This compound lacks the chlorine atom, which can significantly alter its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H10ClF2NO2 |
|---|---|
Molekulargewicht |
249.64 g/mol |
IUPAC-Name |
1-[4-amino-3-(difluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO2/c1-5(11)9(15)6-2-3-7(14)8(4-6)16-10(12)13/h2-5,10H,14H2,1H3 |
InChI-Schlüssel |
RUKAYGJRXZFQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)




![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)




